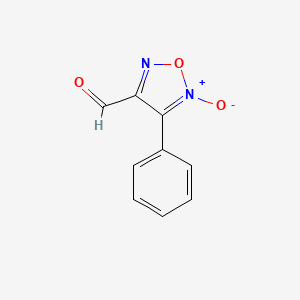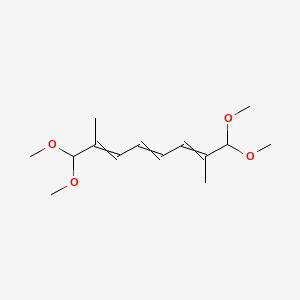![molecular formula C15H23N3O B14278446 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one CAS No. 138531-41-6](/img/structure/B14278446.png)
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one is a chemical compound with a molecular formula of C16H24N2O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is structurally related to other compounds in the benzimidazole family and has unique properties that make it valuable for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one typically involves the reduction of a 2-nitrophenyl acetic acid precursor followed by spontaneous cyclization. This process can be carried out using catalytic hydrogenation or transfer hydrogenation in water . The reaction conditions often require the use of specific reagents such as sodium borohydride and borane for selective reduction steps .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization from isopropanol and hydrochloric acid to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde for forced degradation studies, as well as other oxidizing and reducing agents . The reaction conditions may vary depending on the desired outcome, such as temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions can include dimeric degradants, such as 1,3’-Dimer and 3,3’-Dimer, which are formed by the reaction of the compound with residual formaldehyde .
Applications De Recherche Scientifique
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it acts as a dopamine agonist, stimulating dopamine receptors within the brain’s caudate-putamen region . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipropyl-4-hydroxytryptamine: This compound is a 4-hydroxyl analog of dipropyltryptamine and has similar pharmacological properties.
Uniqueness
5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one is unique due to its specific structure and the range of applications it offers in various scientific fields. Its ability to interact with dopamine receptors and its potential therapeutic effects make it a valuable compound for research and development.
Propriétés
Numéro CAS |
138531-41-6 |
|---|---|
Formule moléculaire |
C15H23N3O |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
5-[2-(dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C15H23N3O/c1-3-8-18(9-4-2)10-7-12-5-6-13-14(11-12)17-15(19)16-13/h5-6,11H,3-4,7-10H2,1-2H3,(H2,16,17,19) |
Clé InChI |
VDIFKCQFOAEDHD-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CC2=C(C=C1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)


![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)



![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

